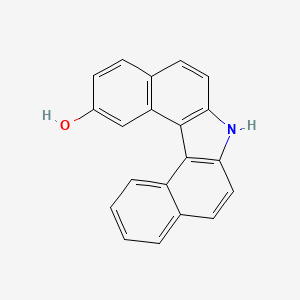
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is a heterocyclic compound that features a thiadiazine ring. This compound is notable for its unique structure, which includes sulfur and nitrogen atoms within the ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone typically involves the reaction of dithiocarbamate salts with formaldehyde. The process begins with the formation of a dithiocarbamate intermediate, which then undergoes cyclization in the presence of formaldehyde to form the thiadiazine ring . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone can be compared with other thiadiazine derivatives, such as:
1,2,4-Thiadiazinane 1,1-dioxide: Known for its biological activity and use in medicinal chemistry.
1,3,5-Thiadiazine-2-thione: Notable for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
77152-28-4 |
|---|---|
Molecular Formula |
C5H8N2O4S |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
2,6-dimethyl-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C5H8N2O4S/c1-6-4(8)3-5(9)7(2)12(6,10)11/h3H2,1-2H3 |
InChI Key |
KEKAHHKDONSMCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N(S1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


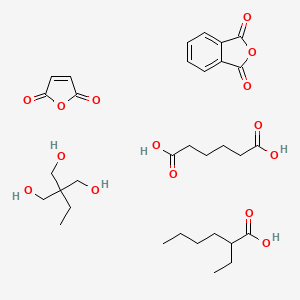
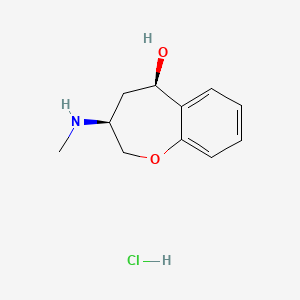
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
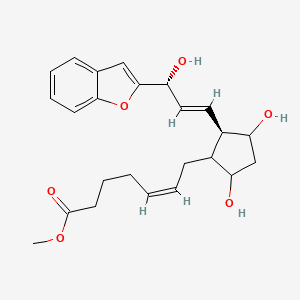
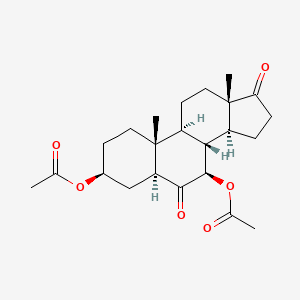
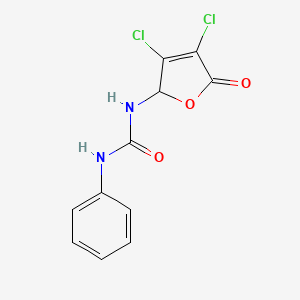
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
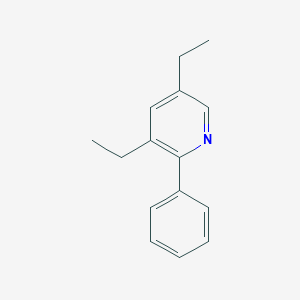
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
